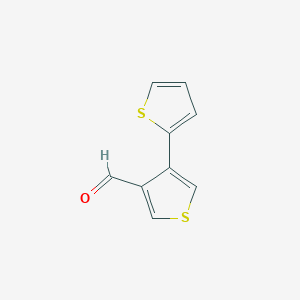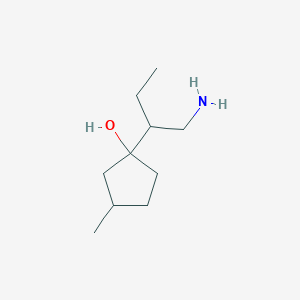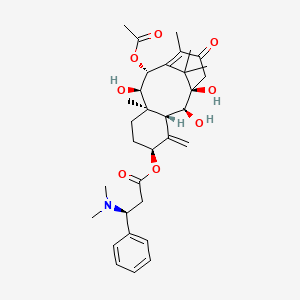
TaxineB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxine B is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata . It is one of the major taxine alkaloids, alongside Taxine A, and is known for its cardiotoxic properties . The compound has a complex structure, with the IUPAC name 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Taxine B is challenging due to its complex structure and multiple chiral centers. While there is limited information on the complete synthetic routes for Taxine B, it is generally isolated from the yew tree through extraction and purification processes .
Industrial Production Methods: Industrial production of Taxine B primarily involves the extraction from yew tree leaves and bark. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
化学反应分析
Types of Reactions: Taxine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Taxine B.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
科学研究应用
Taxine B has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: Taxine B is studied for its complex structure and reactivity, providing insights into alkaloid chemistry and natural product synthesis.
Industry: Taxine B is used in forensic toxicology to detect yew tree poisoning in both humans and animals.
作用机制
Taxine B exerts its toxic effects by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This blockade impairs the conduction system of the heart, reducing excitability and conduction velocity, which can result in severe cardiac arrhythmias and potentially fatal outcomes .
相似化合物的比较
Taxine A: Another major taxine alkaloid with similar cardiotoxic properties.
Paclitaxel: A taxane derived from yew trees, used as a chemotherapy drug.
Docetaxel: Another taxane used in cancer treatment.
Uniqueness of Taxine B: Taxine B is unique due to its high cardiotoxicity and specific binding affinity to ion channels in the heart . Unlike paclitaxel and docetaxel, which are used therapeutically, Taxine B is primarily of interest for its toxicological properties and its role in forensic investigations .
属性
分子式 |
C33H45NO8 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1 |
InChI 键 |
XMZFIBDTPOUHMW-WUZHRMKGSA-N |
手性 SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
规范 SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


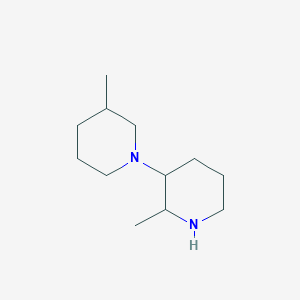
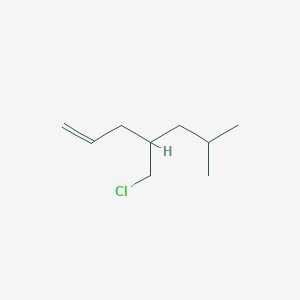
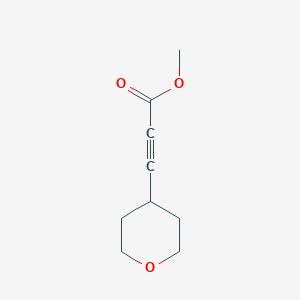
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
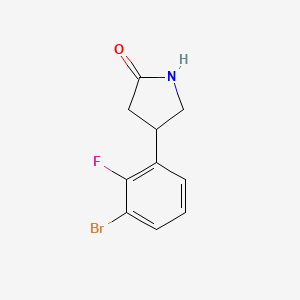
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
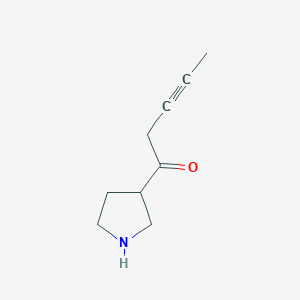
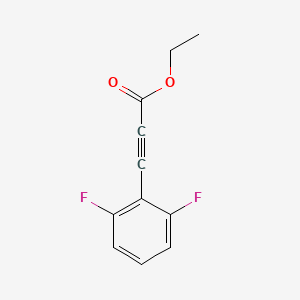
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
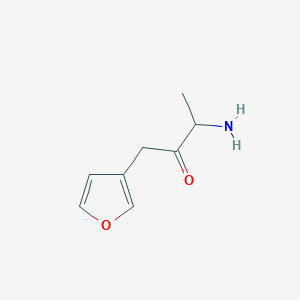
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
